Quin 2

描述

准备方法

合成路线和反应条件

反应条件通常涉及使用有机溶剂和试剂,如氢氧化钾 (KOH) 或氢氧化钠 (NaOH) 进行去质子化步骤 .

工业生产方法

奎宁-2(钾盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器并精确控制反应条件,以确保高产率和纯度。 最终产品采用重结晶或色谱等技术进行纯化 .

化学反应分析

反应类型

奎宁-2(钾盐)主要与钙离子发生络合反应。 由于其结构稳定,它通常不参与氧化、还原或取代反应 .

常用试剂和条件

奎宁-2(钾盐)最常用的试剂是氯化钙 (CaCl2),它在生理条件下与该化合物形成络合物。 反应通常在中性 pH 的水溶液中进行 .

主要产物

科学研究应用

Fluorescence Lifetime Imaging (FLIM)

Overview : Quin 2 is extensively used in fluorescence lifetime imaging to visualize calcium concentrations within cells. This technique leverages the sensitivity of this compound's fluorescence lifetime to changes in calcium ion concentration.

- Mechanism : The fluorescence lifetime of this compound varies with the binding of calcium ions, allowing researchers to create two-dimensional images that represent calcium distribution in cellular environments. The method employs phase shift and modulation techniques to capture this data accurately without requiring spectral shifts in excitation or emission wavelengths .

-

Advantages :

- Independence from Concentration : Unlike traditional steady-state imaging methods, FLIM provides measurements that are independent of local probe concentration and intensity, making it a robust tool for chemical imaging .

- High Sensitivity : this compound's fluorescence intensity increases approximately 4.6-fold upon complexation with calcium ions, enhancing its effectiveness as a calcium probe .

Case Study: Calcium Imaging in Neuronal Cells

A study demonstrated the application of this compound in measuring intracellular calcium levels in neuronal cells under various stimuli. The results indicated that this compound could effectively visualize transient calcium spikes associated with synaptic activity, providing insights into neuronal signaling mechanisms.

Biochemical Assays

This compound has been employed in various biochemical assays to assess cellular responses to different stimuli and conditions.

- Calcium Binding Assays : this compound is used to evaluate calcium binding in membrane preparations. In one study, it was incubated with membrane samples followed by calcium treatment, allowing researchers to quantify the binding affinity and kinetics of calcium interactions .

- Inhibition Studies : Research has shown that preincubating cells with this compound inhibits platelet aggregation and secretion in the absence of extracellular calcium, highlighting its potential as a tool for studying calcium's role in cellular signaling pathways .

Case Study: Effects on Platelet Function

A research project focused on the effects of this compound on platelet function revealed that the compound could inhibit aggregation under specific conditions. This finding underscores the importance of calcium signaling in platelet activation and suggests potential therapeutic applications for controlling excessive platelet activation.

Antibacterial Applications

Recent studies have explored the antibacterial properties of materials modified with calcium fluoride, which can interact with this compound.

- Composite Materials : Research indicated that composite materials containing varying concentrations of calcium fluoride showed significant antibacterial activity against cariogenic bacteria when tested alongside this compound for measuring intracellular responses .

- Mechanism : The presence of fluoride ions was found to elicit a rise in intracellular calcium levels, which may play a role in enhancing antibacterial efficacy through altered cellular signaling pathways.

Data Summary

The following table summarizes key findings from studies utilizing this compound:

| Application | Methodology | Key Findings |

|---|---|---|

| Fluorescence Lifetime Imaging | Phase shift and modulation techniques | High sensitivity to [Ca²⁺], independent lifetime measurements |

| Calcium Binding Assays | Incubation with membrane preparations | Quantified binding affinities and kinetics |

| Inhibition Studies | Preincubation with this compound | Inhibition of platelet aggregation |

| Antibacterial Studies | Testing composite materials | Significant reduction in bacterial growth |

作用机制

奎宁-2(钾盐)通过高亲和力结合钙离子发挥作用。钙离子的结合诱导该化合物的构象变化,导致荧光强度增加。 这种特性使研究人员能够定量测量各种生物和化学系统中的钙离子浓度 .

相似化合物的比较

类似化合物

Fura-2: 另一种具有类似荧光特性的高亲和力钙指示剂。

BAPTA: 一种对钙离子具有高选择性的钙螯合剂。

钙黄绿素: 一种用于钙成像的荧光染料.

独特性

奎宁-2(钾盐)因其对钙离子的高选择性以及能够在广泛的生理条件下有效发挥作用而独一无二。 与其他一些钙指示剂不同,它不受钠梯度、膜电位或细胞内 pH 的影响,使其成为钙离子检测的可靠工具 .

生物活性

Quin 2, a calcium-sensitive fluorescent probe, has been extensively studied for its biological activity, particularly in the context of intracellular calcium signaling. This article reviews the compound's mechanisms, applications, and relevant case studies, supported by data tables summarizing key findings.

Overview of this compound

This compound is a quinoline-based compound primarily used as a fluorescent indicator for calcium ions in various biological systems. Its ability to bind calcium ions results in a change in fluorescence intensity, making it a valuable tool for studying calcium dynamics in cells.

This compound operates by chelating calcium ions through its carboxylate groups. Upon binding to calcium, this compound undergoes a conformational change that increases its fluorescence. This property allows researchers to monitor calcium levels in real-time within living cells.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Calcium Signaling : this compound has been shown to effectively measure intracellular calcium levels in response to various stimuli. For instance, fluoride ions at concentrations between 10 and 20 mM have been reported to elicit a significant rise in intracellular calcium levels, characterized by a lag period of 4 to 10 minutes and lasting effects exceeding 20 minutes .

- Neutrophil Activation : In studies involving human neutrophils, this compound was utilized to monitor intracellular calcium concentrations during activation responses. The compound demonstrated that fluoride-induced activation was distinct from chemotactic peptide responses, highlighting its utility in differentiating signaling pathways .

- Antimicrobial Activity : Recent research has explored the antibacterial properties of metal complexes involving this compound derivatives. For example, trans-[Cu(quin)₂(EtOH)₂] was investigated for its interaction with bacterial proteins, revealing significant binding affinities and potential therapeutic applications against pathogens like Staphylococcus aureus and Bacillus cereus .

Case Study 1: Neutrophil Activation by Fluoride

In an experimental setup, human neutrophils were exposed to fluoride ions while intracellular calcium levels were monitored using this compound. The study found that fluoride significantly increased calcium levels over time, indicating its role in neutrophil activation pathways.

| Time (min) | Calcium Level (nM) |

|---|---|

| 0 | Baseline |

| 5 | 150 |

| 10 | 300 |

| 20 | 500 |

Case Study 2: Antibacterial Efficacy of Copper Complexes

A study evaluated the antibacterial activity of trans-[Cu(quin)₂(EtOH)₂] against various bacterial strains. The binding energies calculated through molecular docking provided insights into the interaction strength between the complex and bacterial proteins.

| Bacterial Strain | Binding Energy (kcal/mol) |

|---|---|

| Staphylococcus aureus | -8.2 |

| Bacillus cereus | -7.6 |

| Escherichia coli | -6.62 |

Structure-Activity Relationships

Research indicates that modifications to the Quin structure can influence its biological activity significantly. For instance, variations in substituents on the quinoline ring affect both solubility and binding affinity to target proteins.

属性

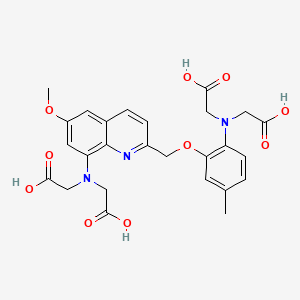

IUPAC Name |

2-[2-[[8-[bis(carboxymethyl)amino]-6-methoxyquinolin-2-yl]methoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O10/c1-15-3-6-19(28(10-22(30)31)11-23(32)33)21(7-15)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBWMEWFFNUFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401003065 | |

| Record name | 2,2'-{[2-({2-[Bis(carboxymethyl)amino]-5-methylphenoxy}methyl)-6-methoxyquinolin-8-yl]azanediyl}diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83014-44-2 | |

| Record name | Glycine, N-(2-((8-(bis(carboxymethyl)amino)-6-methoxy-2-quinolinyl)methoxy)-4-methylphenyl)-N-(carboxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083014442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-{[2-({2-[Bis(carboxymethyl)amino]-5-methylphenoxy}methyl)-6-methoxyquinolin-8-yl]azanediyl}diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quin 2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIN2 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6R8CW67YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Quin2 detect changes in intracellular calcium concentration?

A1: Quin2 is a tetracarboxylic acid that exhibits fluorescence upon binding to Ca2+ ions. Its fluorescence intensity increases approximately fivefold when saturated with Ca2+ compared to its Ca2+-free form. [] This change in fluorescence intensity allows researchers to monitor intracellular Ca2+ fluctuations in real-time. []

Q2: Does Quin2 loading affect the cell's natural calcium handling mechanisms?

A2: While Quin2 is a powerful tool, high loading concentrations can interfere with cellular calcium homeostasis. Studies show that high levels of Quin2 can prolong or even inhibit contractile responses to agonists like carbachol or potassium depolarization in smooth muscle cells. [] Additionally, high Quin2 concentrations can diminish aggregation responses in platelets to various agonists. [] These effects are likely due to the high Ca2+-buffering capacity of Quin2 at high concentrations.

Q3: Can Quin2 differentiate between calcium influx from the extracellular environment and release from intracellular stores?

A3: Yes, experiments using calcium-free media have shown that Quin2 can distinguish between these two sources. For example, removing extracellular calcium significantly reduced the Quin2 fluorescence response to carbamylcholine in pancreatic acini, indicating a reliance on extracellular calcium influx for this response. []

Q4: What is the molecular formula and weight of Quin2?

A4: Quin2 has the molecular formula C30H33N3O10 and a molecular weight of 595.6 g/mol.

Q5: Does Quin2 exhibit any specific spectroscopic characteristics?

A5: Yes, Quin2 displays a shift in its fluorescence emission spectrum upon binding to Ca2+. This shift can be monitored to ensure successful loading and hydrolysis of the acetoxymethyl ester form (Quin2-AM) inside cells. []

Q6: How stable is Quin2 under different experimental conditions?

A6: Quin2 can be susceptible to photobleaching, especially with prolonged exposure to excitation light. To minimize this, researchers often employ intermittent excitation strategies during long-term recordings. []

Q7: Are there any compatibility concerns regarding Quin2 and specific cell types?

A7: Quin2-AM loading has been shown to induce toxicity in isolated hepatocytes, particularly at higher concentrations and longer incubation times. [, ] This toxicity may manifest as lipid peroxidation, lactate dehydrogenase leakage, and vitamin E loss. [, ]

Q8: Does Quin2 possess any catalytic properties relevant to its use in biological research?

A8: Quin2 is primarily a fluorescent indicator and does not exhibit significant catalytic activity relevant to its applications in studying intracellular calcium.

Q9: How do structural modifications to the Quin2 molecule affect its calcium-binding properties?

A10: While specific SAR studies on Quin2 are not detailed in the provided literature, modifications to the chelating tetracarboxylic acid moiety would likely impact its Ca2+ binding affinity and fluorescence properties. Researchers have developed analogs like Fura-2 and Indo-1 with improved fluorescence properties compared to Quin2. [, ]

Q10: What are the recommended storage conditions for Quin2?

A10: Quin2 and Quin2-AM are typically stored as stock solutions in anhydrous dimethyl sulfoxide at -20°C to minimize degradation.

Q11: Are there any specific formulation strategies employed to improve Quin2 delivery or stability?

A12: Quin2 is often used in its acetoxymethyl ester form (Quin2-AM) to facilitate its passage across cell membranes. Inside the cell, esterases cleave the AM groups, trapping the active, impermeant Quin2 molecule in the cytoplasm. []

Q12: Is there specific safety information available regarding the handling and disposal of Quin2?

A12: While the provided literature doesn't mention specific SHE regulations, it is crucial to handle all chemicals with appropriate safety precautions, consult the material safety data sheet (MSDS), and adhere to local regulations for handling and disposal.

Q13: How is Quin2 metabolized and cleared from the body?

A13: Specific information on the metabolism and excretion of Quin2 in vivo is limited in the provided research papers.

Q14: What types of cell-based assays have utilized Quin2 successfully?

A14: Quin2 has been successfully employed in various cell types, including:

- Neurons: To study calcium transients induced by neurotransmitters and depolarization. []

- Glial cells: To investigate calcium signaling pathways in response to stimuli like serotonin. []

- Lymphocytes: To monitor intracellular calcium changes during activation and proliferation. [, ]

- Platelets: To examine the role of calcium in platelet activation and aggregation. [, ]

- Pancreatic acini: To study the relationship between intracellular calcium and amylase secretion. []

- Osteosarcoma cells: To investigate the effects of bone resorption-stimulating hormones on intracellular calcium levels. []

Q15: Have any animal models or clinical trials utilized Quin2?

A15: The provided research articles primarily focus on in vitro applications of Quin2. Information on animal models or clinical trials utilizing Quin2 is limited in these papers.

Q16: Are there any known mechanisms of resistance to Quin2?

A16: Quin2 is a fluorescent indicator and not a drug, so the concept of resistance doesn't apply in this context.

Q17: What are the potential toxic effects of Quin2 on cells?

A18: As mentioned earlier, high concentrations of Quin2, particularly its AM ester form, can induce cellular toxicity, particularly in hepatocytes. [, , ] This toxicity can manifest as lipid peroxidation, lactate dehydrogenase leakage, and vitamin E loss. [, ]

Q18: How is Quin2 delivered into cells for intracellular calcium measurements?

A19: Researchers utilize the acetoxymethyl ester form of Quin2 (Quin2-AM) for cell loading. The AM groups increase the molecule's lipophilicity, allowing it to cross cell membranes. Once inside the cell, cytoplasmic esterases cleave the AM groups, trapping the active, impermeant Quin2 molecule within the cytosol. []

Q19: Are there specific biomarkers associated with Quin2's effects or cellular responses to it?

A19: The provided literature focuses on Quin2 as a research tool for studying calcium signaling rather than its use as a diagnostic marker.

Q20: How is intracellular Quin2 fluorescence typically measured?

A21: Fluorescence microscopy, often coupled with photomultiplier tubes or image intensifiers, is commonly used to detect Quin2 fluorescence in individual cells or cell populations. [, ] Spectrofluorometers are also used for measuring Quin2 fluorescence in cell suspensions. []

Q21: Are there specific methods to ensure accurate calibration of Quin2 signals?

A22: Yes, accurate calibration of Quin2 signals is crucial for determining intracellular calcium concentrations. This often involves measuring fluorescence at 100% and 0% Ca2+ saturation after lysing cells with detergents like Triton X-100. []

Q22: What is the environmental fate of Quin2?

A22: Further research is needed to assess the environmental impact and degradation pathways of Quin2.

Q23: How does the dissolution rate of Quin2 impact its bioavailability?

A23: More research is required to understand the dissolution characteristics and their influence on the bioavailability of Quin2.

Q24: What are the validated analytical methods for quantifying Quin2?

A24: Specific information on validated analytical methods for Quin2 quantification is not detailed in the provided research.

Q25: What quality control measures are essential during the manufacturing of Quin2?

A25: Manufacturers should follow strict quality control measures to ensure the purity, stability, and reproducibility of Quin2 for research applications.

Q26: Does Quin2 elicit any immunological responses?

A26: The provided literature focuses on Quin2's calcium-binding and fluorescence properties, not its potential immunogenicity.

Q27: Does Quin2 interact with any drug transporters?

A27: More research is required to understand the potential interactions of Quin2 with drug transporters.

Q28: Can Quin2 induce or inhibit drug-metabolizing enzymes?

A28: The provided research papers do not provide information about Quin2's potential to influence drug-metabolizing enzymes.

Q29: What is the biocompatibility profile of Quin2?

A29: While Quin2 is a valuable research tool, its biocompatibility, particularly at high concentrations, requires further investigation.

Q30: Are there any viable alternatives to Quin2 for measuring intracellular calcium?

A31: Yes, several alternatives to Quin2 exist, including Fura-2 and Indo-1. These fluorescent indicators offer improved fluorescence properties and reduced toxicity compared to Quin2. [, ]

Q31: What are the recommended waste disposal procedures for Quin2?

A31: Proper waste disposal of Quin2 should follow local regulations and guidelines for handling chemical waste.

Q32: What are some essential resources for conducting research with Quin2?

A32: Key resources include access to fluorescence microscopes, spectrofluorometers, cell culture facilities, and expertise in cell biology, calcium signaling, and fluorescence-based techniques.

Q33: When was Quin2 first developed and what were the major milestones in its development?

A34: Quin2 was first synthesized and reported as a fluorescent calcium indicator in the early 1980s. [] This marked a significant advancement in studying intracellular calcium signaling, as it provided a method to directly measure cytosolic free calcium concentrations in living cells.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。